1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea
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Overview
Description
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, methyl, and difluoro substituents, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents like dichloromethane, toluene, or ethanol.
Catalysts: Base catalysts such as triethylamine or pyridine.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-phenylurea: Lacks the difluoro substituents, leading to different chemical properties.
1-(2,4-Difluorophenyl)-3-phenylurea: Lacks the chloro and methyl substituents, affecting its reactivity and applications.
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is unique due to the combination of chloro, methyl, and difluoro substituents, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClF2N2O |
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Molecular Weight |
296.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C14H11ClF2N2O/c1-8-2-3-9(15)6-13(8)19-14(20)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
QRXKFINHKHTIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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